molecular formula C10H16CaN2O8 B104192 CALCIUM GLUTAMATE CAS No. 19238-49-4

CALCIUM GLUTAMATE

Cat. No.: B104192
CAS No.: 19238-49-4
M. Wt: 185.19 g/mol
InChI Key: NIDRASOKXCQPKX-UHFFFAOYSA-L
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Description

CALCIUM GLUTAMATE is a compound formed by the combination of L-Glutamic acid and calcium ions. L-Glutamic acid is an amino acid that plays a crucial role in various metabolic pathways and functions as an excitatory neurotransmitter in the central nervous system . The calcium salt form enhances its stability and solubility, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

CALCIUM GLUTAMATE can be synthesized through the reaction of L-Glutamic acid with calcium carbonate. The reaction typically occurs in an aqueous solution, where L-Glutamic acid reacts with calcium carbonate to form calcium diglutamate, water, and carbon dioxide .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using microorganisms such as Corynebacterium glutamicum. The fermentation broth is then treated with calcium carbonate to precipitate the calcium salt of L-Glutamic acid .

Chemical Reactions Analysis

Types of Reactions

CALCIUM GLUTAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

CALCIUM GLUTAMATE has a wide range of applications in scientific research:

Mechanism of Action

L-Glutamic acid acts as an excitatory neurotransmitter by activating ionotropic and metabotropic glutamate receptors. The calcium salt form enhances its stability and bioavailability. The activation of these receptors leads to the influx of calcium ions, which play a crucial role in synaptic transmission and plasticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CALCIUM GLUTAMATE is unique due to its enhanced stability and solubility compared to its free acid form. This makes it particularly useful in applications requiring prolonged stability and bioavailability .

Properties

IUPAC Name

calcium;2-aminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.Ca/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDRASOKXCQPKX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7CaNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White, practically odourless crystals or crystalline powder
Record name CALCIUM DIGLUTAMATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Freely soluble in water; practically insoluble in ethanol or ether
Record name CALCIUM DIGLUTAMATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

19238-49-4
Record name L-Glutamic acid, calcium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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